molecular formula C18H18ClN3OS B4828199 3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole

Cat. No.: B4828199
M. Wt: 359.9 g/mol
InChI Key: KQWRPVFXONUWRW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0859111 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the triazole derivative .

Cellular Effects

Other triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of triazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole in animal models. Studies on similar compounds suggest that the effects of triazole derivatives can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Other triazole derivatives have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Other triazole derivatives may be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-5-[2-(4-methylphenoxy)ethylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-13-3-9-16(10-4-13)23-11-12-24-18-21-20-17(22(18)2)14-5-7-15(19)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWRPVFXONUWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.